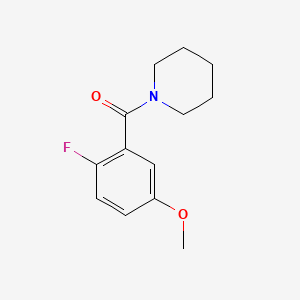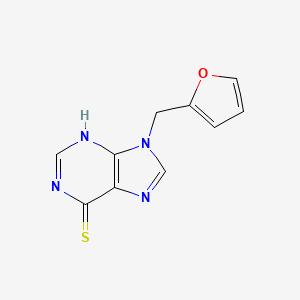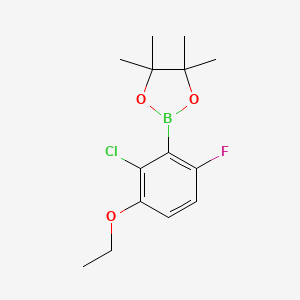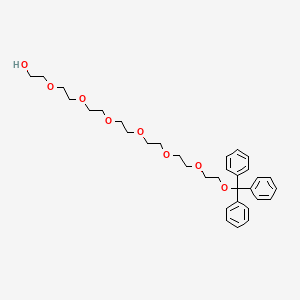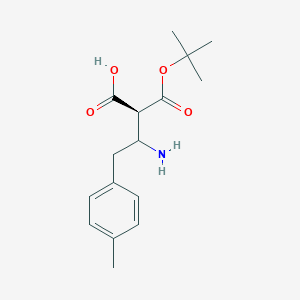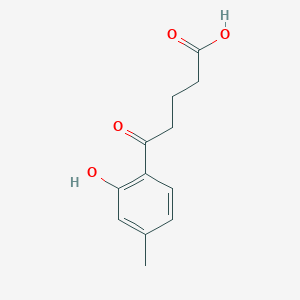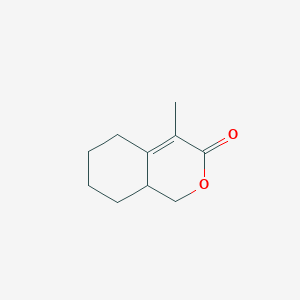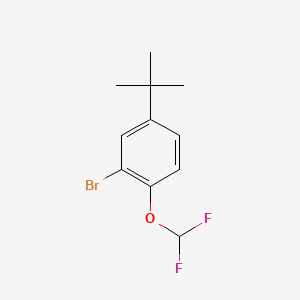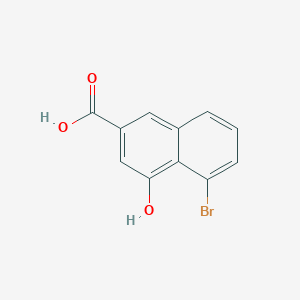![molecular formula C13H11N3OS B14019359 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-27-9](/img/structure/B14019359.png)
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the benzylsulfanyl group and the methyl substitution on the oxazolo[5,4-d]pyrimidine core contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine precursors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfanyl group or the methyl group on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .
科学的研究の応用
7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biology: It is studied for its immunomodulatory effects, showing potential in regulating immune responses.
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . The compound’s binding to VEGFR-2 disrupts downstream signaling pathways, leading to reduced vascular permeability, endothelial cell migration, and proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to 7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine include other oxazolo[5,4-d]pyrimidine derivatives such as:
- 7-Amino-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
- 7-Chloro-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
- 7-(Phenylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The benzylsulfanyl group enhances its lipophilicity and potential for membrane permeability, while the methyl group on the oxazole ring influences its electronic properties and reactivity .
特性
CAS番号 |
33360-27-9 |
|---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC名 |
7-benzylsulfanyl-2-methyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C13H11N3OS/c1-9-16-11-12(17-9)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
InChIキー |
BKZKNSWMZNOMNS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(O1)N=CN=C2SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


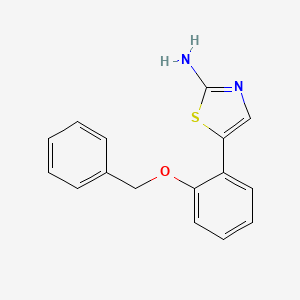
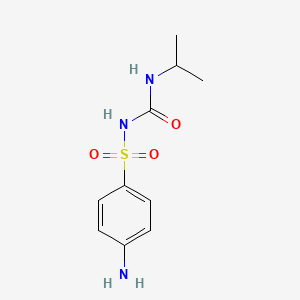
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
